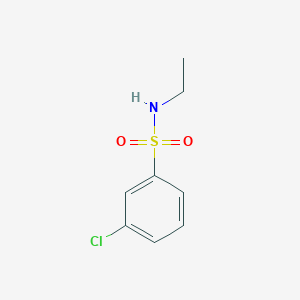

3-chloro-N-ethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

3-chloro-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |

InChI Key |

JTXDJYPMPDGFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Organic Transformations of 3 Chloro N Ethylbenzene 1 Sulfonamide

Optimized Synthetic Routes to 3-chloro-N-ethylbenzene-1-sulfonamide

The efficient synthesis of this compound hinges on the strategic construction of its key precursor, 3-chlorobenzenesulfonyl chloride, and the subsequent formation of the sulfonamide bond. Modern synthetic approaches focus on maximizing yield, purity, and regiochemical control.

Precursor Synthesis and Halogenation Strategies for Chlorobenzene (B131634) Moiety

The primary precursor for the target compound is 3-chlorobenzenesulfonyl chloride. Its synthesis requires careful consideration of electrophilic aromatic substitution reactions and the directing effects of substituents on the benzene (B151609) ring.

Direct chlorination of benzenesulfonyl chloride is not a viable primary route due to the meta-directing nature of the sulfonyl chloride group, which would lead to the desired product but often results in a mixture of isomers and is generally inefficient. A more controlled and regioselective approach involves introducing the substituents in a strategic sequence.

One effective strategy begins with the nitration of benzene to form nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group. Subsequent chlorosulfonylation of nitrobenzene with chlorosulfonic acid directs the incoming sulfonyl chloride group to the meta position, yielding 3-nitrobenzenesulfonyl chloride with high regioselectivity. google.com The nitro group can then be reduced to an amine, followed by a Sandmeyer reaction (diazotization with sodium nitrite (B80452) and subsequent treatment with a copper(I) chloride) to replace the amino group with a chloro substituent, yielding the desired 3-chlorobenzenesulfonyl chloride.

An alternative halogenation strategy involves the direct chlorination of benzene using a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to produce chlorobenzene. libretexts.orgchemguide.co.uklibretexts.org However, the chloro group is an ortho-, para-director. Therefore, subsequent sulfonation of chlorobenzene would predominantly yield 4-chlorobenzenesulfonyl chloride and 2-chlorobenzenesulfonyl chloride. google.com Achieving the meta-substituted product from this intermediate is challenging, making the route starting from nitrobenzene generally preferred for obtaining the 3-chloro isomer.

| Synthetic Step | Reagents and Conditions | Key Transformation | Primary Rationale |

| Nitration | Benzene, HNO₃/H₂SO₄ | Benzene → Nitrobenzene | Introduction of a meta-directing group. |

| Chlorosulfonylation | Nitrobenzene, ClSO₃H | Nitrobenzene → 3-Nitrobenzenesulfonyl chloride | Regioselective sulfonation at the meta position. google.com |

| Reduction | 3-Nitrobenzenesulfonyl chloride, Fe/HCl or H₂, Pd/C | Nitro group → Amino group | Conversion to a precursor for the Sandmeyer reaction. |

| Sandmeyer Reaction | 3-Aminobenzenesulfonyl chloride, 1. NaNO₂/HCl 2. CuCl | Amino group → Chloro group | Introduction of the chloro substituent at the desired position. |

Sulfonamide Moiety Formation via Advanced Coupling Reactions

The formation of the S-N bond is the final key step in synthesizing this compound. The classical and most direct method involves the reaction of the synthesized 3-chlorobenzenesulfonyl chloride with ethylamine (B1201723) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. thieme-connect.comresearchgate.net

While this method is robust, modern advancements have introduced more sophisticated coupling reactions that offer milder conditions and broader functional group tolerance. These are particularly useful in the synthesis of complex molecules. Palladium-catalyzed and copper-catalyzed cross-coupling reactions have emerged as powerful alternatives. thieme-connect.com For instance, palladium-catalyzed methods can couple aryl halides or triflates directly with sulfonamides, though this is more commonly applied for N-arylation. rsc.org

A more relevant advanced technique involves the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This allows for the one-pot synthesis of sulfonamides from aryl halides, an amine, and the SO₂ source, often under palladium or copper catalysis. thieme-connect.comacs.org Such multi-component reactions streamline the synthetic process, avoiding the isolation of the often reactive and unstable sulfonyl chloride intermediate. rsc.org

| Coupling Method | Reactants | Catalyst/Conditions | Advantages |

| Classical Method | 3-Chlorobenzenesulfonyl chloride, Ethylamine | Pyridine or Triethylamine | High yield, straightforward, well-established. researchgate.net |

| Copper-Catalyzed Coupling | 3-Chlorobenzenesulfonyl chloride, Ethylamine | CuI, Ligand (e.g., diamine), Base | Milder conditions, good for complex substrates. thieme-connect.com |

| Palladium-Catalyzed Multi-component | 3-Chlorobromobenzene, Ethylamine, DABSO | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos) | One-pot synthesis, avoids sulfonyl chloride isolation. rsc.orgacs.org |

Regioselective Functionalization Approaches

Achieving the correct 1,3-substitution pattern on the benzene ring is the primary challenge in regioselective functionalization for this synthesis. The directing effects of the substituents are paramount. As outlined in section 2.1.1, the synthetic strategy must be designed to overcome the ortho-, para-directing influence of a chloro-substituent if it were introduced first.

The use of a strong meta-directing group like the nitro group (−NO₂) is the most effective approach. libretexts.org By introducing the nitro group first, the subsequent sulfonation is reliably directed to the meta position. This strategy ensures high isomeric purity of the 3-substituted intermediate. Any further functionalization on the final this compound molecule would also need to consider the competing directing effects of the existing groups, which is discussed in section 2.2.2.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold can be modified at two primary locations: the N-ethyl moiety and the aromatic ring. These derivatizations allow for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

Modification of the N-Ethyl Moiety

Modification of the N-ethyl group typically requires a two-step process: dealkylation followed by re-alkylation.

N-Dealkylation: The cleavage of the N-ethyl bond can be challenging but is achievable under specific conditions. Methods using Brønsted acids have been developed for the N-dealkylation of N-alkylsulfonamides, providing the primary sulfonamide (3-chlorobenzene-1-sulfonamide). researchgate.net Electrochemical methods have also been reported for the cleavage of N-C bonds in sulfonamides under mild, oxidant-free conditions. acs.org

N-Realkylation: Once the primary sulfonamide is obtained, it can be reacted with a wide variety of alkylating agents to introduce new functional groups. Standard N-alkylation can be performed using alkyl halides (e.g., benzyl (B1604629) bromide, propyl iodide) in the presence of a base like potassium carbonate. More advanced methods, such as copper-catalyzed N-alkylation using alcohols, offer a greener alternative to alkyl halides. ionike.com This "hydrogen borrowing" methodology allows for the reaction of the primary sulfonamide with various alcohols to yield diverse N-substituted analogues. ionike.com

| Modification Step | Methodology | Reagents | Outcome |

| Dealkylation | Brønsted Acid Promoted | HBr or other strong acid | N-Ethyl → N-H researchgate.net |

| Dealkylation | Electrochemical Cleavage | Controlled current electrolysis | N-Ethyl → N-H acs.org |

| Re-alkylation | Williamson Ether-like Synthesis | Primary sulfonamide, Alkyl Halide, K₂CO₃ | Introduction of new N-alkyl/benzyl groups. |

| Re-alkylation | Copper-Catalyzed (Hydrogen Borrowing) | Primary sulfonamide, Alcohol, Cu(OAc)₂ | Greener route to diverse N-alkylated analogues. ionike.com |

Aromatic Ring Substitution and Diversification

Further substitution on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the chloro group and the N-ethylsulfamoyl group (−SO₂NHEt).

Chloro Group (at C3): As a halogen, it is a deactivating but ortho-, para-director. It will direct incoming electrophiles to positions 2, 4, and 6. libretexts.orgdoubtnut.com

N-Ethylsulfamoyl Group (at C1): This group is strongly electron-withdrawing and is a meta-director, directing incoming electrophiles to position 5. libretexts.org

The outcome of an electrophilic aromatic substitution reaction will depend on the reaction conditions and the interplay of these directing effects. The sulfonamide group is a strong deactivating group, which can make further substitution difficult. However, the chloro group, while deactivating, is less so.

Predicted Outcomes of Electrophilic Aromatic Substitution:

Nitration (HNO₃/H₂SO₄): The strong activation required for nitration will likely favor substitution at the position least deactivated. The strongest director, the sulfonamide group, will strongly favor substitution at the C5 position.

Halogenation (e.g., Br₂/FeBr₃): Bromination would likely result in a mixture of products. The primary product is expected to be 2-bromo-5-chloro-N-ethylbenzene-1-sulfonamide (directed meta to the sulfamoyl group and ortho to the chloro group) and potentially 4-bromo-3-chloro-N-ethylbenzene-1-sulfonamide (directed para to the chloro group).

Friedel-Crafts Reactions: These reactions are generally unsuccessful on strongly deactivated rings, so acylation or alkylation of the this compound ring is unlikely to proceed under standard conditions.

| Position | Directing Influence from C1-Sulfonamide | Directing Influence from C3-Chloro | Predicted Reactivity |

| C2 | Ortho (unfavored) | Ortho (favored) | Possible, but sterically hindered. |

| C4 | Para (unfavored) | Para (favored) | Possible site of substitution. |

| C5 | Meta (favored) | Meta (unfavored) | Strongest predicted site of substitution due to the powerful meta-directing sulfonamide group. |

| C6 | Ortho (unfavored) | Ortho (favored) | Possible, but sterically hindered. |

Exploration of Sulfonamide Group Modifications

The sulfonamide functional group (-SO₂NH-) is a versatile anchor for chemical modification, allowing for the synthesis of diverse derivatives. Key transformations for this compound involve reactions at the nitrogen atom.

One significant modification is N-chlorination . The reaction of N-alkyl sulfonamides with chlorinating agents can produce N-chloro-N-alkylsulfonamides. For instance, reagents like Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) are effective for such transformations under mild conditions. organic-chemistry.orgresearchgate.net These N-chloro derivatives serve as valuable reagents in further organic syntheses, acting as sources of positive chlorine. organic-chemistry.org

Another advanced modification is the conversion to sulfonimidamides . This class of compounds replaces one of the sulfonyl oxygens with a nitrogen group. A convenient method for this transformation involves the oxidation of related sulfinamide precursors with amines in the presence of N-chlorosuccinimide (NCS). beilstein-journals.org This process proceeds through an in-situ generated sulfonimidoyl chloride intermediate, which then reacts with an amine. beilstein-journals.org While this specific reaction starts from a sulfinamide, it demonstrates a key strategy for modifying the core sulfur-nitrogen linkage to create more complex structures.

The following table summarizes potential modifications to the sulfonamide group:

| Modification Type | Reagents & Conditions | Resulting Structure | Reference |

| N-Chlorination | PCBS or TCBDA, mild conditions | N-chloro-3-chloro-N-ethylbenzene-1-sulfonamide | organic-chemistry.orgresearchgate.net |

| Sulfonimidamide Formation | (From sulfinamide precursor) Amine, N-chlorosuccinimide, room temperature | A derivative where one sulfonyl oxygen is replaced by an imino group. | beilstein-journals.org |

Mechanistic Investigations of Key Synthetic Steps

The primary synthesis of this compound involves the reaction between 3-chlorobenzenesulfonyl chloride and ethylamine. This is a classical nucleophilic acyl substitution reaction at a sulfur center.

The generally accepted mechanism proceeds in two steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and a proton is transferred from the nitrogen to a base (such as another molecule of ethylamine or a scavenger base like potassium carbonate), resulting in the formation of the stable sulfonamide bond. evitachem.comjsynthchem.com

Recent research has also explored catalyzed versions of this reaction. For example, copper-based nanocatalysts have been shown to facilitate the coupling of sulfonyl chlorides and amines. jsynthchem.com A plausible mechanism for such a catalyzed reaction involves the coordination of the catalyst with the reactants, facilitating the nucleophilic attack and subsequent bond formation, often under milder conditions and with higher yields. jsynthchem.com

Chemical Reactivity and Transformation Studies

The reactivity of this compound is dictated by its three main components: the sulfonamide group, the chlorinated benzene ring, and the N-ethyl group.

The primary site for oxidation on the this compound molecule is the sulfonamide nitrogen. As discussed previously, reagents such as PCBS or TCBDA can be used for the oxidative chlorination of the N-H bond to yield N-chloro-3-chloro-N-ethylbenzene-1-sulfonamide. organic-chemistry.orgscispace.com This transformation is a mild and efficient way to activate the sulfonamide group for further reactions. researchgate.netscispace.com

Under more forceful conditions with potent oxidizing agents like potassium permanganate, degradation of the aromatic ring or the ethyl group could occur, though specific studies on this compound are not prevalent. evitachem.com The thioether linkage in related sulfonamide structures can be oxidized to a sulfone using agents like hydrogen peroxide, indicating the sulfur atom's accessibility to oxidation in different contexts. vulcanchem.com

| Oxidation Target | Reagent | Product | Reference |

| Sulfonamide Nitrogen | PCBS or TCBDA | N-chloro-3-chloro-N-ethylbenzene-1-sulfonamide | organic-chemistry.orgscispace.com |

| Aromatic Ring/Side Chain | Strong Oxidants (e.g., KMnO₄) | Potential for ring/side-chain cleavage | evitachem.com |

The reduction of aryl sulfonamides can proceed via several pathways, depending on the reagents and conditions employed. While specific reduction methodologies for this compound are not detailed in the available literature, general principles of sulfonamide chemistry can be applied.

One common approach is the reductive cleavage of the sulfur-nitrogen (S-N) bond. This can be achieved using strong reducing agents, which would yield 3-chlorobenzenesulfinic acid and ethylamine. Alternatively, cleavage of the carbon-sulfur (C-S) bond can occur, though this is generally more difficult. The chlorine atom on the aromatic ring is typically resistant to reduction under conditions that would cleave the sulfonamide group.

Nucleophilic Aromatic Substitution (SNAr): The direct substitution of the chlorine atom on the benzene ring by a nucleophile is challenging. Such SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org In this compound, the N-ethylsulfonamide group is electron-withdrawing but is located meta to the chlorine, providing poor stabilization for the SNAr intermediate. libretexts.orgyoutube.com

However, substitution may be possible under harsh conditions using a very strong base, such as sodium amide (NaNH₂). This would likely proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com The formation of a benzyne intermediate could lead to a mixture of products, with the incoming nucleophile adding at either the meta or para position relative to the ethylsulfonamide group. libretexts.org

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution reactions on the benzene ring are influenced by the directing effects of the existing substituents.

Chloro Group: An ortho, para-director and a deactivator.

N-ethylsulfonamide Group: A meta-director and a strong deactivator.

Both groups deactivate the ring towards electrophilic attack, meaning that forcing conditions would be required for reactions like nitration, halogenation, or sulfonation. byjus.com The directing effects are conflicting. The chloro group directs incoming electrophiles to positions 2, 4, and 6, while the sulfonamide group directs to position 5. The outcome of such a reaction would depend on the specific electrophile and reaction conditions, but substitution at position 5 is a plausible result due to the strong meta-directing influence of the sulfonamide group.

Crystallographic Analysis and Advanced Structural Characterization of 3 Chloro N Ethylbenzene 1 Sulfonamide

Single-Crystal X-ray Diffraction Studies

A critical component for understanding the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which are fundamental to describing the molecule's conformation and its arrangement within the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like NOESY) can be used to deduce the solution-state conformation, which may differ from the solid-state conformation observed by X-ray crystallography. The absence of published 1H and 13C NMR spectral data for 3-chloro-N-ethylbenzene-1-sulfonamide prevents a detailed analysis of its conformational preferences in solution.

High-Resolution Mass Spectrometric Approaches for Structural Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that are invaluable for structural elucidation. Aromatic sulfonamides often exhibit predictable fragmentation pathways, including the cleavage of the S-N bond and the loss of sulfur dioxide (SO2). A detailed analysis of the fragmentation pattern of this compound and a corresponding data table of its fragment ions would require specific experimental HRMS data, which is currently unavailable.

Computational and Theoretical Investigations of 3 Chloro N Ethylbenzene 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-chloro-N-ethylbenzene-1-sulfonamide. DFT methods are used to solve the electronic Schrödinger equation of a molecule, providing detailed information about its geometry and electronic properties.

The initial step in these calculations involves geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles. Following optimization, a range of electronic properties can be calculated. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. diva-portal.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the sulfonamide group are expected to be the most electron-rich sites, while the hydrogen atom on the sulfonamide nitrogen would be electron-poor, indicating its potential as a hydrogen bond donor. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G+(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Total Energy | -1250 Hartree | Ground state energy of the optimized structure |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation outputs for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and flexibility. nih.gov

An MD simulation would reveal the accessible conformations of the molecule in a given environment, such as in an aqueous solution. Key analyses include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the ethyl group and the rotation around the S-N bond are expected to be the most flexible parts. rsc.org

These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. The range of conformations sampled during an MD simulation provides a more realistic representation of the molecule's behavior than a single, static structure from geometry optimization. This information is invaluable for subsequent molecular docking studies. nih.govrsc.org

Molecular Docking Studies with Biological Macromolecules for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking studies can identify potential biological targets and predict the binding affinity. Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases (CAs), which are implicated in various diseases. nih.gov

In a typical docking study, a 3D model of the target protein (e.g., human carbonic anhydrase IX) is used. The this compound molecule is then placed into the active site of the enzyme, and a scoring function is used to estimate the binding energy for various poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.neteurekaselect.com For instance, the sulfonamide group could form hydrogen bonds with key residues in the active site, while the chloro-substituted benzene (B151609) ring might engage in hydrophobic interactions. researchgate.netnih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with Carbonic Anhydrase IX

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |

| Key Hydrogen Bonds | Gln92, Thr200 | Interactions between the sulfonamide group and active site residues |

| Key Hydrophobic Interactions | Val121, Leu199, Pro202 | Interactions involving the chlorophenyl ring |

| Predicted Inhibition Constant (Ki) | ~0.5 µM | Theoretical measure of potency |

Note: The data in this table is for illustrative purposes, based on typical docking results for sulfonamide inhibitors with this class of enzyme. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ro For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a set of its analogues to guide the design of more potent molecules. nih.gov

In this approach, a series of structurally related sulfonamides with known biological activities (e.g., inhibitory activity against a specific enzyme) are aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods are used to build a model that relates variations in these fields to changes in activity. nih.gov

The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions where modifications to the structure of this compound would likely increase or decrease its activity. For example, a map might suggest that adding a bulky group at a certain position on the benzene ring would be beneficial, while a polar group at another position would be detrimental. researchgate.net

Table 3: Statistical Parameters of a Hypothetical 3D-QSAR (CoMFA) Model for Sulfonamide Analogues

| Parameter | Value | Description |

| Cross-validated correlation coefficient (q²) | 0.65 | Indicates the predictive ability of the model |

| Non-cross-validated correlation coefficient (r²) | 0.95 | Measures the goodness of fit of the model |

| Standard Error of Prediction | 0.40 | Indicates the accuracy of the predictions |

| F-statistic | 150 | Represents the statistical significance of the model |

Note: The data in this table is representative of a statistically robust QSAR model. nih.gov

Cheminformatics Approaches for Structural Space Exploration and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, cheminformatics approaches can be used to explore the vast chemical space around its core structure and to perform virtual screening to identify novel, potentially active compounds. nih.gov

One common technique is similarity searching, where large chemical databases are searched for molecules that are structurally similar to this compound. These similar compounds can then be acquired or synthesized for biological testing.

Another powerful approach is structure-based virtual screening. In this method, a library of millions of compounds is computationally docked into the active site of a target protein. The compounds are then ranked based on their predicted binding scores, allowing for the selection of a smaller, more manageable set of promising candidates for experimental validation. nih.govbiorxiv.org This process can significantly accelerate the identification of new lead compounds by prioritizing molecules with a higher likelihood of being active.

In Vitro Biological Activity and Molecular Mechanism of Action Studies of 3 Chloro N Ethylbenzene 1 Sulfonamide

Enzyme Inhibition Assays and Kinetic Characterization

Scientific literature extensively documents the role of the sulfonamide functional group in enzyme inhibition. However, specific experimental data on the enzyme inhibition profile and kinetic characterization of 3-chloro-N-ethylbenzene-1-sulfonamide are not available in the reviewed scholarly articles. The following sections describe the expected inhibitory activities based on the well-established mechanisms of the broader sulfonamide class of compounds.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Profiling

No specific studies on the inhibition of dihydropteroate synthase (DHPS) by this compound have been reported.

Generally, sulfonamides function as antibacterial agents by acting as competitive inhibitors of DHPS, a crucial enzyme in the bacterial folate synthesis pathway. This enzyme facilitates the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, thereby preventing the synthesis of dihydropteroic acid, a precursor to folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids in bacteria. The inhibition of this pathway ultimately hinders bacterial growth and replication. It is plausible that this compound, as a member of the sulfonamide class, could exhibit similar inhibitory activity against DHPS.

Below is an illustrative data table showing typical DHPS inhibition data for some representative sulfonamide compounds.

| Compound | Target Organism | IC50 (µM) | Inhibition Type |

| Sulfamethoxazole | Escherichia coli | 25.5 | Competitive |

| Sulfadiazine | Toxoplasma gondii | 19.0 | Competitive |

| Dapsone | Mycobacterium leprae | 0.2 | Competitive |

| Note: This table is for illustrative purposes and does not contain data for this compound. |

Carbonic Anhydrase (CA) Inhibition and Isozyme Specificity

There is no available data on the inhibition of carbonic anhydrase (CA) or its isozymes by this compound.

Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. Different CA isozymes are involved in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma, edema, and certain neurological disorders. The specificity of a sulfonamide inhibitor for different CA isozymes is influenced by the chemical nature of its substituents. Therefore, it is conceivable that this compound could act as a CA inhibitor, though its potency and isozyme specificity would need to be determined experimentally.

An example of carbonic anhydrase inhibition data for known sulfonamide drugs is presented in the table below.

| Compound | CA Isozyme | Ki (nM) |

| Acetazolamide | hCA I | 250 |

| Acetazolamide | hCA II | 12 |

| Dorzolamide | hCA II | 0.54 |

| Brinzolamide | hCA II | 3.1 |

| Note: This table is for illustrative purposes and does not contain data for this compound. |

Inhibition of Other Relevant Enzymatic Targets

No studies have been published regarding the inhibitory activity of this compound against other enzymatic targets.

Receptor Binding Studies and Ligand-Target Interactions

There is no information available in the scientific literature concerning receptor binding studies or the specific ligand-target interactions of this compound. Such studies would be necessary to determine if this compound interacts with any specific receptors and to characterize the nature of the binding.

Cellular Pathway Modulation in Model Systems (e.g., bacterial strains, cancer cell lines)

No research has been published detailing the effects of this compound on cellular pathways in any model systems.

Based on the general mechanism of action of sulfonamides, it would be expected that in bacterial strains, this compound could modulate the folate biosynthesis pathway, leading to a depletion of essential metabolites and subsequent bacteriostatic effects. In cancer cell lines, some sulfonamides have been shown to affect pathways related to cell cycle progression, apoptosis, and angiogenesis, often through the inhibition of specific carbonic anhydrase isozymes that are overexpressed in tumors. However, without experimental evidence, the specific effects of this compound on cellular pathways remain unknown.

Comparative Mechanistic Analysis with Known Sulfonamide Agents

A comparative mechanistic analysis of this compound with known sulfonamide agents is not possible due to the absence of mechanistic studies for this specific compound.

A comparative analysis would typically involve evaluating its inhibitory potency and selectivity against a panel of enzymes, such as DHPS and various CA isozymes, and comparing these results to those of well-characterized sulfonamides like sulfamethoxazole, acetazolamide, or celecoxib. Such a study would elucidate the influence of the 3-chloro and N-ethyl substituents on the biological activity and mechanism of action relative to other substitution patterns on the benzenesulfonamide (B165840) scaffold.

Exploration of Anti-proliferative Activity in Cancer Cell Lines (in vitro)

The anti-proliferative potential of various benzenesulfonamide derivatives has been evaluated against a wide range of human cancer cell lines. These studies reveal that the cytotoxic efficacy of these compounds is dependent on both the specific chemical structure and the cancer cell type.

For instance, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives demonstrated notable cytotoxic effects. The most active compound in one study, which featured a 3,4-dichloro substitution on the benzene (B151609) ring, exhibited half-maximal effective concentrations (EC50) of 20.5 µM against the triple-negative breast cancer cell line MDA-MB-231 and 27.8 µM against the human melanoma cell line IGR39. ktu.eduresearchgate.netmdpi.com Other related compounds also showed significant activity, reducing the viability of these cancer cells to below 50% at a concentration of 100 µM. mdpi.com

In another study, novel thiazolone-benzenesulfonamide derivatives showed potent growth inhibition against the MCF-7 breast cancer cell line, with IC50 values as low as 3.63 µM and 3.67 µM for two different derivatives. nih.gov One compound from this series was found to be 3.5 times more selective for the MDA-MB-231 breast cancer cell line over the normal breast cell line MCF-10A. nih.gov

Furthermore, research on β-lactam substituted benzenesulfonamides identified compounds with promising anticancer activity against the MCF-7 cell line, proving more potent than the established chemotherapy agents 5-fluorouracil (B62378) and cisplatin. nih.govresearchgate.netbiruni.edu.tr The table below summarizes the in vitro anti-proliferative activities of selected benzenesulfonamide derivatives in various cancer cell lines.

| Compound Class | Derivative Details | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide-imidazole | 3,4-dichloro substituted | MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 20.5 | ktu.eduresearchgate.netmdpi.com |

| Benzenesulfonamide-imidazole | 3,4-dichloro substituted | IGR39 (Melanoma) | EC50 | 27.8 | ktu.eduresearchgate.netmdpi.com |

| Thiazolone-benzenesulfonamide | Compound 4b | MCF-7 (Breast Cancer) | IC50 | 3.63 | nih.gov |

| Thiazolone-benzenesulfonamide | Compound 4c | MCF-7 (Breast Cancer) | IC50 | 3.67 | nih.gov |

| Thiazolone-benzenesulfonamide | Compound 4e | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 3.58 | nih.gov |

| Thiazolone-benzenesulfonamide | Compound 4e | MCF-7 (Breast Cancer) | IC50 | 4.58 | nih.gov |

| Pyrazolo[1,5-a] nih.govmdpi.comnih.govtriazine-benzenesulfonamide | Compound 4 | Leukemia | IC50 | 0.32 | nih.govresearchgate.net |

| Pyrazolo[1,5-a] nih.govmdpi.comnih.govtriazine-benzenesulfonamide | Compound 4 | Colon Cancer | IC50 | 0.49-0.89 | nih.govresearchgate.net |

| Pyrazolo[1,5-a] nih.govmdpi.comnih.govtriazine-benzenesulfonamide | Compound 4 | Renal Cancer | IC50 | 0.92 | nih.govresearchgate.net |

Analysis of Structure-Activity Relationships Governing Biological Efficacy

The biological efficacy of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on both the benzene ring and the sulfonamide functional group. Structure-activity relationship (SAR) studies provide crucial insights into the molecular features that enhance anti-proliferative activity.

Substitutions on the Benzene Ring: The presence of halogen atoms, such as chlorine, on the benzene ring often plays a critical role in the anticancer activity of these compounds. Studies on benzenesulfonamide-bearing imidazole derivatives have identified that compounds with 4-chloro and 3,4-dichloro substituents on the benzene ring are among the most active. ktu.eduresearchgate.netmdpi.com This suggests that the electron-withdrawing nature and the lipophilicity of chlorine atoms at these positions may be favorable for interaction with biological targets. For example, a 3-chloro-2-methylbenzene sulfonamide analog demonstrated higher anti-proliferative activity than the standard drug etoposide (B1684455) against the MDA-MB-231 breast cancer cell line. nih.gov

Conversely, the presence of electron-donating groups can also enhance activity. In a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a derivative with a 4-methoxy group on the benzenesulfonamide ring was the most potent, suggesting that an electron-donating substituent can increase anti-proliferative effects in certain molecular frameworks. nih.gov

Substitutions on the Sulfonamide Group: The nature of the group attached to the sulfonamide nitrogen is a key determinant of biological activity. A free, unsubstituted sulfonamide group (-SO2NH2) is often essential for activity, particularly for compounds that act as carbonic anhydrase inhibitors, a common target for sulfonamide-based anticancer drugs. nih.gov This primary sulfonamide group is crucial for binding to the zinc ion within the enzyme's active site. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro N Ethylbenzene 1 Sulfonamide Analogues

Systematic Modification of the N-Ethyl Substituent and its Impact on Biological Activity

The N-ethyl substituent on the sulfonamide nitrogen of 3-chloro-N-ethylbenzene-1-sulfonamide plays a significant role in its interaction with its biological target. Modifications to this group can influence the compound's potency, selectivity, and physicochemical properties such as lipophilicity and metabolic stability.

Systematic alterations of the N-alkyl group can lead to significant changes in biological activity. For instance, increasing the alkyl chain length from ethyl to propyl or butyl can enhance hydrophobic interactions with the target protein, potentially leading to increased potency. However, excessively long alkyl chains may lead to a decrease in activity due to steric hindrance or reduced solubility. The introduction of branching, such as replacing the ethyl group with an isopropyl group, can also impact activity by altering the compound's conformation and fit within the binding pocket.

The influence of the N-alkyl chain length has been observed in various classes of biologically active molecules. For cannabimimetic indoles, high affinity for CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain cambridgemedchemconsulting.com. Extending the chain to a heptyl group resulted in a significant drop in binding affinity at both receptors cambridgemedchemconsulting.com. This highlights the importance of an optimal alkyl chain length for maximizing target engagement.

Below is an interactive data table illustrating the hypothetical impact of modifying the N-ethyl substituent on the biological activity of this compound analogues.

| Analogue | N-Substituent | Modification | Anticipated Impact on Biological Activity |

|---|---|---|---|

| 1 | -CH2CH3 (Ethyl) | Parent Compound | Baseline Activity |

| 2 | -CH3 (Methyl) | Shorter Alkyl Chain | Potentially reduced hydrophobic interaction, may decrease potency. |

| 3 | -CH2CH2CH3 (n-Propyl) | Longer Alkyl Chain | May enhance hydrophobic interactions, potentially increasing potency. |

| 4 | -CH(CH3)2 (Isopropyl) | Branched Alkyl Chain | Introduces steric bulk, which could either improve or hinder binding depending on the target's topology. |

| 5 | -CH2CH2OH (2-Hydroxyethyl) | Introduction of a Polar Group | May introduce a new hydrogen bonding interaction, potentially increasing affinity and improving solubility. |

Regioselective Halogenation and its Influence on Target Interaction

The 3-chloro substituent on the benzene (B151609) ring is a key feature of the parent compound. Halogen atoms can influence a molecule's biological activity through various mechanisms, including altering its electronic properties, lipophilicity, and metabolic stability. They can also participate in specific interactions with the target, such as halogen bonding.

Regioselective halogenation, the controlled introduction of halogen atoms at specific positions on the benzene ring, is a powerful tool for probing SAR. For example, moving the chlorine atom from the 3-position to the 2- or 4-position would create regioisomers with potentially different biological activities due to altered electronic distribution and steric profiles. The introduction of a second halogen atom, creating dichlorinated analogues, can further enhance activity. The nature of the halogen is also important; fluorine, chlorine, bromine, and iodine have different sizes, electronegativities, and propensities for halogen bonding, which can fine-tune the interaction with the target.

The following table illustrates how different regioselective halogenation patterns on the N-ethylbenzenesulfonamide scaffold could influence biological activity.

| Analogue | Halogenation Pattern | Modification | Potential Influence on Target Interaction |

|---|---|---|---|

| 1 | 3-Chloro | Parent Compound | Baseline electronic and steric effects. |

| 6 | 2-Chloro | Regioisomer | May alter the orientation in the binding pocket due to steric effects and changes in electronic distribution. |

| 7 | 4-Chloro | Regioisomer | Can affect binding by altering the dipole moment and potential for interactions at the para position. |

| 8 | 3,4-Dichloro | Introduction of a second halogen | Increases lipophilicity and can lead to enhanced van der Waals or halogen bonding interactions. |

| 9 | 3-Bromo | Change of halogen | Increases polarizability and potential for stronger halogen bonds compared to chlorine. |

| 10 | 3-Fluoro | Change of halogen | Can alter pKa and serve as a hydrogen bond acceptor, with minimal steric impact. |

Heterocyclic Ring Incorporations and their Effects on Potency and Selectivity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. This involves replacing a functional group or a molecular fragment with another that has similar physical or chemical properties, leading to a similar biological response. Replacing the 3-chlorophenyl ring of this compound with a heterocyclic ring can significantly impact its potency, selectivity, and pharmacokinetic profile. nih.gov

Heterocycles offer a wide range of electronic and steric properties and can introduce specific interaction points, such as hydrogen bond donors and acceptors. For example, replacing the benzene ring with a thiophene ring, a well-known bioisostere, can modulate lipophilicity and metabolic stability. nih.gov Other five-membered heterocycles like pyrazole and triazole can also serve as effective bioisosteres for the phenyl ring, offering different arrangements of nitrogen atoms that can act as hydrogen bond acceptors or donors. ebi.ac.ukunimore.itdrughunter.com The choice of the heterocyclic ring depends on the specific requirements of the target's binding site.

The table below provides examples of heterocyclic rings that could be incorporated as bioisosteres for the 3-chlorophenyl moiety and their potential effects.

| Analogue | Heterocyclic Bioisostere | Rationale for Incorporation | Potential Effects on Potency and Selectivity |

|---|---|---|---|

| 11 | Thiophene | Similar size and electronic properties to benzene; can alter metabolic profile. nih.gov | May maintain or improve potency while potentially improving pharmacokinetic properties. |

| 12 | Pyrazole | Introduces hydrogen bond donor and acceptor capabilities. ebi.ac.ukunimore.it | Could form new interactions with the target, leading to enhanced potency and selectivity. |

| 13 | 1,2,3-Triazole | Acts as a bioisostere for other heterocycles and introduces multiple hydrogen bond acceptors. drughunter.com | May improve binding affinity and solubility. |

| 14 | Pyridine (B92270) | Introduces a basic nitrogen atom, which can form salt bridges or hydrogen bonds. | Can significantly alter solubility and target interactions, potentially leading to improved selectivity. |

| 15 | Thiazole | Can mimic the hydrogen bonding properties of amides and enhance metabolic stability. nih.gov | May improve pharmacokinetic profiles while maintaining or enhancing biological activity. |

Design Principles for Enhanced Target Affinity and Mechanistic Specificity

Based on the SAR studies of this compound analogues, several design principles can be formulated to guide the development of compounds with enhanced target affinity and mechanistic specificity.

Optimization of Hydrophobic Interactions: The N-alkyl group and the aromatic ring contribute to the lipophilicity of the molecule. Fine-tuning the size and shape of these groups to optimally fill hydrophobic pockets in the target's binding site is a key strategy for enhancing affinity.

Exploitation of Specific Interactions: The introduction of polar functional groups, such as hydroxyls on the N-alkyl chain or additional halogens on the benzene ring, can lead to the formation of specific hydrogen or halogen bonds with the target. These directional interactions can significantly improve both affinity and selectivity.

Modulation of Electronic Properties: The electronic nature of the aromatic ring, influenced by substituents like the chloro group, can affect the pKa of the sulfonamide and its ability to interact with the target. The strategic placement of electron-withdrawing or electron-donating groups can be used to optimize these properties.

Conformational Rigidity: Introducing conformational constraints, for instance, by incorporating cyclic structures or branched alkyl groups, can reduce the entropic penalty of binding and pre-organize the molecule in a bioactive conformation, leading to higher affinity.

Bioisosteric Replacement for Improved Pharmacokinetics: The use of heterocyclic bioisosteres for the phenyl ring can be a powerful strategy to not only improve target interactions but also to enhance metabolic stability, solubility, and other pharmacokinetic properties, leading to a more drug-like molecule. nih.govnih.gov

Computational-Assisted Design of Novel Analogues

In modern drug discovery, computational methods play a pivotal role in the rational design of novel compounds. For this compound analogues, computational tools can provide valuable insights into their binding modes and help prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the design of novel analogues, molecular docking can be used to visualize how different modifications to the parent compound, such as changes in the N-alkyl group or the introduction of new substituents, affect the binding mode and affinity. It can help in identifying key interactions and suggest modifications to improve them.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for a set of this compound analogues, it is possible to predict the activity of new, unsynthesized compounds and to identify the structural features that are most important for activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target complex, allowing for the study of its stability and the nature of the interactions over time. This can help in understanding the flexibility of the binding pocket and the ligand, and in predicting the binding free energy more accurately than with static docking methods.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search virtual libraries for new scaffolds that fit the pharmacophoric features of this compound, leading to the discovery of novel classes of active compounds.

By integrating these computational approaches with experimental synthesis and biological evaluation, the design of novel this compound analogues with enhanced target affinity and specificity can be significantly accelerated.

Applications of 3 Chloro N Ethylbenzene 1 Sulfonamide in Chemical Biology and Medicinal Chemistry Research

Utility as a Biochemical Probe for Enzyme Studies

As a derivative of the well-established sulfonamide scaffold, 3-chloro-N-ethylbenzene-1-sulfonamide has the potential to serve as a valuable biochemical probe for investigating enzyme structure and function. Sulfonamides are known to act as inhibitors for a variety of enzymes, most notably carbonic anhydrases. The specific substitution pattern of this compound, featuring a chlorine atom at the meta position of the benzene (B151609) ring and an N-ethyl group, could confer selectivity for particular enzyme isoforms.

In enzyme inhibition studies, this compound could be employed to:

Elucidate Active Site Topography: By observing how this compound binds to an enzyme's active site, researchers can infer details about the size, shape, and chemical nature of the binding pocket.

Probe for Specific Interactions: The chlorine atom and the ethyl group can engage in specific hydrophobic, van der Waals, or halogen bonding interactions with amino acid residues within the active site. Studying these interactions can reveal key residues involved in substrate recognition and catalysis.

Develop Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and observing the effects on enzyme inhibition, researchers can build a comprehensive understanding of the structural requirements for potent and selective inhibition.

While specific enzyme targets for this compound have not been explicitly identified in available research, its potential as a probe extends to any enzyme class known to be modulated by sulfonamides.

Role as a Precursor in Complex Pharmaceutical Synthesis

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Key synthetic handles on the molecule include:

The Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen can be substituted with various functional groups, allowing for the introduction of new pharmacophores or moieties that can modulate the compound's properties.

The Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the biological activity of the resulting molecule.

The Chlorine Atom: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The general synthetic pathway to sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would involve the reaction of 3-chlorobenzenesulfonyl chloride with ethylamine (B1201723). This foundational reaction can be adapted to create a library of related compounds for further screening and development.

Development as a Lead Compound for Further Medicinal Chemistry Optimization

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal properties that require modification. This compound, should it demonstrate a desirable biological activity in initial screenings, could serve as an excellent starting point for a medicinal chemistry optimization campaign.

The process of optimizing a lead compound typically involves:

Improving Potency: Modifications to the structure are made to enhance the compound's ability to interact with its biological target, leading to a stronger therapeutic effect at a lower concentration.

Enhancing Selectivity: Chemical alterations can be designed to increase the compound's affinity for its intended target while minimizing interactions with other biological molecules, thereby reducing the potential for side effects.

Optimizing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound can be fine-tuned to ensure it reaches its target in the body in sufficient concentrations and is cleared in a timely manner.

For this compound, medicinal chemists could explore modifications such as altering the substitution pattern on the benzene ring, replacing the ethyl group with other alkyl or aryl groups, or modifying the sulfonamide moiety itself.

Contribution to Understanding Sulfonamide Class Mechanisms

The study of individual sulfonamide compounds like this compound contributes to the broader understanding of the mechanism of action of this important class of drugs. The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

By studying how the specific structural features of this compound influence its interaction with target enzymes, researchers can gain insights into:

Key Binding Interactions: The role of the chlorine atom and the N-ethyl group in binding to the enzyme's active site can be elucidated, providing a more detailed picture of the molecular recognition process.

Mechanisms of Resistance: Understanding how sulfonamides bind to their targets can help in designing new derivatives that are less susceptible to bacterial resistance mechanisms.

Polypharmacology: Many drugs interact with multiple targets. Studying the off-target effects of specific sulfonamides can provide a more complete picture of their pharmacological profile and potential for repositioning for new therapeutic indications.

While the primary focus has been on their antibacterial properties, sulfonamides are known to exhibit a wide range of biological activities, including diuretic, anticonvulsant, and anti-inflammatory effects. Each new derivative studied adds another piece to the puzzle of how this versatile chemical scaffold can be harnessed for therapeutic benefit.

Future Research Directions and Unexplored Avenues for 3 Chloro N Ethylbenzene 1 Sulfonamide

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid assessment of vast compound libraries for biological activity. mdpi.com For 3-chloro-N-ethylbenzene-1-sulfonamide, leveraging HTS could rapidly uncover novel biological activities beyond its predicted antimicrobial profile.

Future research should involve screening this compound against a diverse range of biological targets using modern HTS platforms. Phenotypic screening, which assesses the compound's effect on whole cells, could identify unexpected therapeutic activities. nih.gov For instance, screening against various cancer cell lines or in assays for inflammatory markers could reveal new applications. A significant challenge in antibacterial discovery is the low hit rate from screening synthetic libraries, which underscores the need for innovative screening cascades to identify compounds effective against multidrug-resistant pathogens. mdpi.comamr.solutions

A proposed HTS workflow could involve:

Primary Screen: A broad phenotypic screen against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens) and a selection of human cancer cell lines.

Secondary Screen: Target-based assays to deconvolve the mechanism of action for any hits identified in the primary screen. This could involve screening against known sulfonamide targets like dihydropteroate (B1496061) synthase, carbonic anhydrases, or dipeptidyl peptidase-IV (DPP-IV). mdpi.com

Assay Miniaturization: Utilizing 96-well or 384-well plates to test multiple concentrations and replicates, ensuring data robustness while conserving resources. drugtargetreview.com

Table 1: Potential High-Throughput Screening (HTS) Approaches for this compound

| HTS Approach | Target Type | Potential Therapeutic Area | Key Considerations |

|---|---|---|---|

| Phenotypic Screening | Whole-cell | Antibacterial, Anticancer | Identifies compounds with intrinsic activity but may require subsequent target deconvolution. nih.gov |

| Target-Based Screening | Specific enzymes (e.g., Carbonic Anhydrase, DPP-IV) | Glaucoma, Diabetes | More direct but may miss novel mechanisms of action. mdpi.com |

| Biofilm Inhibition Assay | Bacterial biofilms | Chronic Infections | Addresses a key mechanism of antibiotic resistance and persistence. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas (in vitro/mechanistic)

The sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. While its antibacterial action via inhibition of folic acid synthesis is well-documented, many sulfonamide derivatives exhibit potent inhibitory activity against other targets. tandfonline.com

Future in vitro and mechanistic studies should focus on evaluating this compound against a panel of enzymes that are known targets for other sulfonamides. Key areas of exploration include:

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, with applications in treating glaucoma and epilepsy.

DPP-IV Inhibition: Certain coumarin-based sulfonamides have been investigated as inhibitors of DPP-IV for the management of type 2 diabetes. mdpi.com

Anticancer Targets: Some sulfonamide derivatives have shown promising activity against various cancer cell lines, suggesting interactions with cancer-related pathways. mdpi.com

Mechanistic studies, such as enzyme kinetics and surface plasmon resonance, could elucidate the binding affinity and mode of inhibition for any identified targets. These investigations would provide a crucial foundation for understanding the compound's structure-activity relationship (SAR) and guiding further chemical modifications. nih.gov

Development of Advanced Delivery Systems for in vitro Studies

Like many synthetic small molecules, this compound may exhibit poor aqueous solubility, which can hinder its evaluation in in vitro biological assays and lead to inaccurate results. nih.gov Developing advanced delivery systems is crucial for overcoming this limitation and ensuring reliable experimental data.

Future research should explore nanotechnology-based delivery systems to enhance the solubility and bioavailability of the compound for in vitro testing. walshmedicalmedia.com Potential strategies include:

Nanocrystal Formulation: Reducing the particle size of the compound to the nanometer range can significantly improve its dissolution rate and saturation solubility. This can be achieved through methods like anti-solvent precipitation. jddtonline.info

Liposomal Encapsulation: Encapsulating the compound within liposomes, which are lipid-based vesicles, can improve its stability and facilitate its delivery into cells in culture. mdpi.com

Polymeric Nanoparticles: Using biodegradable polymers to form nanoparticles can provide a controlled and sustained release of the compound in the assay medium. nih.gov

Nanoparticle-Incorporated Hydrogels: These systems can offer a matrix for the sustained and controlled delivery of antimicrobial agents, which could be particularly useful for biofilm studies. rsc.org

These formulations would allow for more accurate determination of the compound's intrinsic biological activity by ensuring it remains solubilized and available to interact with its target in aqueous assay buffers.

Table 2: Comparison of Potential In Vitro Delivery Systems

| Delivery System | Primary Advantage | Mechanism of Action | Suitability for In Vitro Studies |

|---|---|---|---|

| Nanocrystals | Improved dissolution rate | Increases surface area for dissolution. jddtonline.info | High; easy to prepare for basic solubility enhancement. |

| Liposomes | Biocompatibility, cell uptake | Encapsulates hydrophobic drug in lipid bilayer. mdpi.com | High; mimics biological membranes, useful for cellular assays. |

| Polymeric Nanoparticles | Controlled release | Drug is entrapped within a polymer matrix. nih.gov | High; allows for sustained exposure of cells to the compound. |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (computational/in silico only)

In the early stages of drug discovery, predicting the ADME properties of a compound is essential to identify potential liabilities and guide optimization efforts. nih.gov In silico, or computational, models provide a rapid and cost-effective means to estimate these properties before undertaking expensive experimental studies. drugpatentwatch.comspringernature.com

For this compound, a comprehensive in silico ADME profile should be generated using a suite of available predictive models. This analysis would involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Using the chemical structure to predict properties like solubility, lipophilicity (LogP), plasma protein binding, and potential for blood-brain barrier penetration. cambridge.org

Machine Learning Algorithms: Employing advanced models, such as support vector machines or random forests, trained on large datasets of known compounds to predict metabolic stability and potential interactions with cytochrome P450 enzymes. nih.gov

Toxicity Prediction: Utilizing software to flag potential structural alerts for toxicity.

Numerous software platforms, both commercial and open-access, are available for these predictions. springernature.com The results of this computational analysis can guide the design of future derivatives with improved pharmacokinetic profiles. nih.govnih.gov For example, predictions for a related sulfonamide compound showed it to be CNS inactive but within the recommended range for skin permeability and plasma protein binding. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines in the presence of organic bases and volatile organic compounds (VOCs) as solvents. uniba.it These methods can have a significant environmental impact. Adopting green chemistry principles for the synthesis of this compound would not only reduce its environmental footprint but also potentially improve efficiency and cost-effectiveness. tandfonline.com

Future research should focus on developing and optimizing sustainable synthetic routes. Promising green approaches for sulfonamide synthesis include:

Synthesis in Water: Performing the reaction in an aqueous medium under dynamic pH control can eliminate the need for organic solvents and bases, with product isolation often requiring simple filtration. rsc.org

Deep Eutectic Solvents (DESs): Using biodegradable and reusable DESs, such as those based on choline (B1196258) chloride and glycerol (B35011) or urea, can lead to high yields at room temperature. uniba.itnih.gov

Mechanochemistry: A solvent-free approach using a ball mill for the synthesis of sulfonamides from disulfides and amines has been demonstrated as a cost-effective and environmentally friendly process. rsc.org

Catalyst-Free Methods: Exploring reactions that proceed efficiently without the need for metal catalysts can further enhance the sustainability of the synthesis. acs.org

These methods align with the growing demand for environmentally responsible practices in the chemical and pharmaceutical industries. nsf.govresearchgate.net

Table 3: Green Chemistry Approaches for Sulfonamide Synthesis

| Approach | Key Principle | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a solvent | Eliminates organic solvents and bases; simple workup. | rsc.org |

| Deep Eutectic Solvents | Use of biodegradable, reusable solvents | High yields at ambient temperature; environmentally responsible. | uniba.itnih.gov |

| Mechanochemistry | Solvent-free reaction via mechanical force | Eliminates bulk solvents; cost-effective; uses readily available materials. | rsc.org |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-ethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 3-chloroaniline derivatives with ethylamine. Key steps include:

- Sulfonyl chloride activation : Reacting 3-chlorobenzenesulfonyl chloride with ethylamine in anhydrous dichloromethane under inert conditions .

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilic substitution efficiency.

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines molecular geometry and packing (e.g., monoclinic system, space group P2₁/c, unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å) .

- NMR spectroscopy : H NMR (δ 1.2 ppm for –CHCH; δ 7.3–7.8 ppm for aromatic protons) and C NMR confirm substitution patterns.

- HPLC : Validates purity (>98%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .

Advanced Questions

Q. How do substituents on the benzene ring influence the biological activity of sulfonamide derivatives?

- Electron-withdrawing groups (e.g., –Cl) : Enhance metabolic stability and binding affinity to target proteins (e.g., carbonic anhydrase) .

- Steric effects : Bulky substituents at the para position reduce solubility but improve selectivity .

- Case study : 3-Chloro-N-ethyl derivatives show higher antimicrobial activity (MIC = 8 µg/mL) compared to non-halogenated analogs (MIC > 64 µg/mL) due to increased lipophilicity .

Q. How should researchers address contradictions in reported biological activity data for sulfonamides?

- Control experiments : Verify assay conditions (e.g., pH, temperature) and cell line viability. For example, discrepancies in antibacterial activity may arise from differences in Gram-positive vs. Gram-negative bacterial membranes .

- Data normalization : Use internal standards (e.g., IC values normalized to reference inhibitors) to account for batch-to-batch variability .

- Meta-analysis : Compare structural analogs (e.g., 3-chloro vs. 4-chloro isomers) to identify trends in structure-activity relationships .

Q. What strategies mitigate regioselectivity challenges during sulfonylation reactions?

- Directing groups : Use –NH or –OCH substituents to guide sulfonylation to the meta position .

- Catalytic systems : Lewis acids (e.g., AlCl) enhance electrophilic substitution at electron-deficient positions .

- Kinetic vs. thermodynamic control : Lower temperatures favor para substitution, while higher temperatures favor meta due to steric effects .

Q. What methodologies ensure high purity in sulfonamide synthesis for proteomics applications?

Q. How can researchers design robust assays to evaluate the anticancer activity of this compound derivatives?

- Cell line selection : Use panels with diverse genetic backgrounds (e.g., MCF-7, HeLa, A549) to assess specificity .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values.

- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.